C5 Alkyl Linker Improves hRpn13 Degradation Potency
In a systematic PROTAC linker optimization study targeting the proteasome substrate receptor hRpn13, the PROTAC derivative XL5-VHL-7 containing a -(CH2)5- (C5) alkyl linker demonstrated a 2-fold improvement in degradation potency compared to the original hRpn13 PROTAC [1]. The study evaluated eight PROTAC derivatives with varied linker compositions and identified the C5 alkyl tether as optimal for promoting hRpn13Pru degradation and inducing cellular apoptosis. 2D NMR analysis confirmed stronger affinity of XL5-VHL-7 for the VHL complex compared to the original PROTAC, with higher hRpn13 Pru affinity observed within the ternary complex than with XL5-VHL-7 alone [1]. This represents a direct quantitative comparison establishing C5 linker superiority over alternative linkers in this validated degradation system.
| Evidence Dimension | Degradation potency (apoptosis induction / protein degradation efficiency) |
|---|---|
| Target Compound Data | XL5-VHL-7 PROTAC containing -(CH2)5- alkyl linker (derived from (S,R,S)-AHPC-C5-NH2 chemistry): 2-fold improved potency |
| Comparator Or Baseline | Original hRpn13 PROTAC (baseline linker, structure not fully specified in excerpt): 1× baseline potency |
| Quantified Difference | 2-fold improvement (100% increase in potency) |
| Conditions | hRpn13Pru-targeting PROTAC series; VHL-based E3 ligase recruitment; cellular apoptosis assay in cancer cell models; structural validation via 2D NMR; 8 PROTAC derivatives tested |
Why This Matters
This direct comparative evidence demonstrates that the C5 alkyl linker length, as embodied in (S,R,S)-AHPC-C5-NH2-derived PROTACs, provides a quantifiable 2-fold potency advantage in hRpn13 degradation systems, informing linker selection for proteasome-targeting degrader development.
- [1] Lu X, Sabir S, Wen S, et al. Optimization of the PROTAC linker region of the proteasome substrate receptor hRpn13 rationalized by structural modeling with molecular dynamics. J Biol Chem. 2025;301(6):108520. doi:10.1016/j.jbc.2025.108520. View Source
